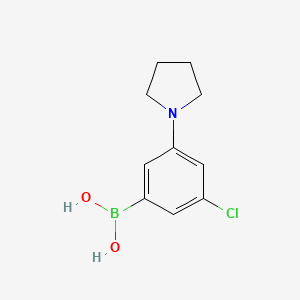

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Description

BenchChem offers high-quality 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNHVJDDMIGSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties are paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a particularly valuable building block: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS Number: 1402238-28-1 ).[1][2][3]

This document will delve into the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its unique structural features for the accelerated development of next-generation therapeutics.

Core Compound Profile

A thorough understanding of the fundamental physicochemical properties of a building block is the bedrock of its effective application in complex synthetic campaigns.

| Property | Value | Source |

| CAS Number | 1402238-28-1 | [1][2][3] |

| Molecular Formula | C10H13BClNO2 | [1][2][3] |

| Molecular Weight | 225.48 g/mol | [3] |

| Appearance | Typically a solid | Inferred from supplier data |

| Purity | ≥96% | [3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

The strategic placement of the chloro, pyrrolidinyl, and boronic acid functionalities on the phenyl ring imparts a unique combination of reactivity and structural attributes, making it a highly sought-after intermediate in drug discovery programs.

The Synthetic Rationale: Crafting the Building Block

A plausible synthetic pathway would involve the introduction of the pyrrolidine moiety via nucleophilic aromatic substitution, followed by a halogen-metal exchange and subsequent borylation.

Figure 1: A proposed synthetic workflow for 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

Experimental Protocol (Hypothetical):

A detailed, step-by-step methodology for a key transformation, the Miyaura borylation, is provided below as a foundational protocol that can be adapted and optimized.

-

Diazotization of the Aniline:

-

Dissolve 3-Chloro-5-(pyrrolidin-1-yl)aniline in a suitable acidic medium (e.g., a mixture of HBF4 and water) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

-

Miyaura Borylation:

-

In a separate flask, dissolve bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent such as dioxane or DMF.

-

Add the freshly prepared diazonium salt solution to the borylation mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature typically ranging from 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the boronic acid pinacol ester.

-

-

Hydrolysis to the Boronic Acid:

-

Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water) and treat with an acid (e.g., HCl) or a base (e.g., NaOH).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry, concentrate, and purify the final product, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, typically by recrystallization.

-

The Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The primary utility of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryl and heteroaryl structures.

Figure 2: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.[4]

Generic Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In a reaction vessel, combine 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.0-1.5 equivalents), the aryl/heteroaryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: A Scaffold for Innovation

The unique substitution pattern of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and clinical candidates. Its non-planar, three-dimensional structure can provide favorable interactions with biological targets and improve physicochemical properties such as solubility.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The substituted phenyl ring can be incorporated as a key pharmacophore in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The pyrrolidine group can occupy hydrophobic pockets or form hydrogen bonds with the protein backbone.[5][6][7]

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural motifs accessible from this building block are relevant for the development of novel ligands for these receptors.

-

Enzyme Inhibitors: The boronic acid functionality itself can act as a warhead, forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes, such as proteases.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][3]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a strategically designed and highly versatile building block for modern drug discovery. Its unique combination of a reactive boronic acid handle, a lipophilic pyrrolidine moiety, and a halogen for potential further functionalization provides medicinal chemists with a powerful tool to explore chemical space and synthesize novel compounds with therapeutic potential. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and potential applications, as outlined in this guide, will enable researchers to effectively incorporate this valuable intermediate into their drug development pipelines.

References

-

Lead Sciences. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid. [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

-

ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

Sources

- 1. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid | 1402238-28-1 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Physicochemical properties of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

An In-depth Technical Guide: Physicochemical Properties and Applications of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS No. 1402238-28-1) is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique architecture, combining a reactive boronic acid moiety with a chloro-substituted phenyl ring and a pyrrolidine group, offers a versatile platform for constructing complex molecular entities. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, synthetic utility, and safety considerations, grounded in established chemical principles and field-proven insights.

Introduction and Molecular Overview

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a derivative of phenylboronic acid featuring three key functional components on a central phenyl scaffold:

-

The Boronic Acid [-B(OH)₂]: This Lewis acidic group is the cornerstone of its reactivity, most notably serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

-

The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle, the pyrrolidine scaffold is a privileged structure in drug discovery, known to enhance solubility, metabolic stability, and receptor binding affinity.[2] Its presence here introduces a basic nitrogen atom and sp³-hybridized carbons, increasing the three-dimensionality of the molecule.

-

The Chloro Group: An electronegative halogen, the chloro substituent modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid and providing an additional vector for synthetic modification or molecular recognition.

This combination makes the compound an invaluable intermediate for introducing a substituted phenyl ring into larger molecules, enabling the systematic exploration of chemical space in drug discovery and the development of novel functional materials.[1]

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical properties. The following sections detail the known and predicted characteristics of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1402238-28-1 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₃BClNO₂ | [3][4][5][6] |

| Molecular Weight | 225.48 g/mol | [3][4][6] |

| Synonyms | (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid; [3-Chloro-5-(1-pyrrolidinyl)phenyl]boronic acid | [3][5][6] |

| Purity | Typically ≥96% |[4][6] |

Table 2: Physical and Chemical Characteristics

| Property | Value / Expected Behavior | Rationale & Causality |

|---|---|---|

| Physical Form | Expected to be a solid at room temperature. | Boronic acids are generally crystalline solids. |

| Melting Point | Data not available in surveyed literature. Requires experimental determination via DSC or melting point apparatus. | Melting point is highly specific to the crystal lattice energy of the compound. |

| Solubility | High: Ethers (THF, Dioxane), Ketones (Acetone). Moderate: Chloroform. Low/Insoluble: Aliphatic Hydrocarbons (Hexane, Heptane), Water. | The molecule has both polar (boronic acid) and nonpolar (phenyl, pyrrolidinyl) regions. General solubility trends for phenylboronic acids suggest good solubility in polar aprotic organic solvents but limited solubility in highly nonpolar solvents or water.[7][8][9] |

| Acidity (pKa) | Data not available. Estimated to be in the range of 8.5 - 9.5. | The pKa of unsubstituted phenylboronic acid is ~8.8. The electron-donating pyrrolidine group would slightly increase the pKa (decrease acidity), while the electron-withdrawing chloro group would decrease it (increase acidity). The net effect requires experimental determination, for which ¹¹B NMR spectroscopy is a highly effective tool.[10][11] |

Analytical Characterization: A Predictive Approach

While specific spectral data for this compound is not publicly cataloged, its structure allows for the confident prediction of characteristic analytical signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals corresponding to the three non-equivalent aromatic protons on the central ring, two sets of signals for the diastereotopic methylene protons of the pyrrolidine ring, and a broad, exchangeable singlet for the two hydroxyl protons of the boronic acid group.

-

¹³C NMR: Signals for the six aromatic carbons (with the carbon attached to boron often showing weak or no signal), and two signals for the pyrrolidine carbons are expected.

-

¹¹B NMR: A single, relatively broad resonance is expected in the range of 19-30 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid.[10][12] Upon addition of a diol or at high pH, this signal would shift upfield, indicating a change to a tetrahedral (sp³-hybridized) boronate species.[11]

-

-

Mass Spectrometry (MS): The exact mass is 225.073 Da.[3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₃BClNO₂. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid (broad, ~3200-3400 cm⁻¹), the B-O stretch (~1350 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), C-N stretching (~1200 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1] The boronic acid serves as the organoboron nucleophile, which, after activation by a base, transfers its organic substituent to a palladium center for subsequent coupling with an organohalide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating workflow for coupling 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid with a generic aryl bromide.

Objective: Synthesize a biaryl compound via Pd-catalyzed cross-coupling.

Materials:

-

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (1.0 eq)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvents: 1,4-Dioxane and Water (4:1 v/v), Ethyl Acetate, Brine

-

Drying agent: Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Catalyst Pre-formation (Expertise): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ and PPh₃ in a portion of the dioxane. Stir for 15 minutes. This step pre-forms the active Pd(0) catalyst, leading to more reproducible reaction kinetics compared to adding all components at once.

-

Reagent Addition: To the catalyst solution, add the Aryl Bromide, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, and the remaining dioxane.

-

Base Addition: Add the anhydrous K₂CO₃ followed by the deionized water. The aqueous base is crucial for activating the boronic acid to the more nucleophilic boronate species.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

-

Purification (Validation): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

-

Characterization: Confirm the identity and purity of the final product using NMR and MS, as described in Section 3.

Applications in Research and Development

The true value of this building block lies in its application within larger research programs.

-

Drug Discovery: Boron-containing compounds have gained significant traction, with FDA-approved drugs like Bortezomib (Velcade) and Ixazomib demonstrating their therapeutic potential.[13][14] 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid serves as a key intermediate to synthesize novel drug candidates where the specific substitution pattern is hypothesized to be critical for target engagement, selectivity, or pharmacokinetic properties.

-

Materials Science: The rigid, electronically tunable nature of the substituted phenyl ring can be exploited in the synthesis of organic light-emitting diodes (OLEDs), sensors, or functional polymers where its structure can be incorporated to impart specific electronic or optical characteristics.[1]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity and safe use of reagents is paramount.

-

Handling: Wear suitable protective clothing, gloves, and eye protection. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, particularly to prevent dehydration of the boronic acid to its boroxine anhydride form, storage under an inert atmosphere (e.g., Argon) is recommended.[4]

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is more than a simple chemical; it is an enabling tool for innovation. Its well-defined reactivity, centered on the Suzuki-Miyaura coupling, combined with the desirable features of the pyrrolidine and chloro substituents, provides chemists with a reliable and versatile building block. Understanding its core physicochemical properties and handling requirements is the first step toward successfully leveraging its potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid - Echemi. [URL: https://www.echemi.com/products/3-chloro-5-pyrrolidin-1-yl-phenylboronic-acid.html]

- (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid - Lead Sciences. [URL: https://www.leadsciences.com/product/1402238-28-1/]

- (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884ce92]

- 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid - Beijing Xinheng Research Technology Co., Ltd. [URL: http://www.chem-strong.com/pro_2025112.html]

- Supplementary Material - The Royal Society of Chemistry. [URL: https://www.rsc.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Springer. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]

- The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid - Smolecule. [URL: https://smolecule.com/blog/the-chemistry-and-applications-of-3-chloro-5-cyanophenylboronic-acid/]

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942001/]

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - ResearchGate. [URL: https://www.researchgate.net/publication/341910243_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

- Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole-2_fig1_328905206]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6511]

- (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid - Lead Sciences. [URL: https://www.leadsciences.com/product/1160561-31-8/]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://www.mdpi.com/2079-6382/11/11/319]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503767/]

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - ResearchGate. [URL: https://www.researchgate.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36315579/]

- Phenylboronic acid - Optional[11B NMR] - Chemical Shifts - SpectraBase. [URL: https://spectrabase.com/spectrum/954YSTdpBHL]

- pKa Data Compiled by R. Williams - ACS Organic Division. [URL: https://organicdivision.

- pKa values - Stenutz. [URL: https://www.stenutz.eu/chem/pka_values_19.php]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 5. (3-Chloro-5-(pyrrolidin-1-yl)phenyl)boronic acid | 1402238-28-1 [sigmaaldrich.com]

- 6. 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid - CAS:1402238-28-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted Phenylboronic Acids: Synthesis, Mechanisms, and Advanced Applications

Abstract

Substituted phenylboronic acids (PBAs) have emerged as a versatile class of molecules with profound implications across chemical synthesis, diagnostics, and therapeutics. Their unique ability to reversibly bind with diols, coupled with their role in palladium-catalyzed cross-coupling reactions, has positioned them at the forefront of significant scientific advancements. This guide provides an in-depth exploration of substituted phenylboronic acids, detailing their synthesis, the mechanistic principles governing their reactivity, and their diverse applications. We will delve into their utility as sensors, their critical role in organic synthesis, and their burgeoning potential in drug development, offering a comprehensive resource for researchers, scientists, and professionals in the field.

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acid, a derivative of boric acid, features a phenyl group and two hydroxyl groups attached to a central boron atom.[1][2] This structure imparts a mild Lewis acidity and a remarkable stability that makes these compounds easy to handle and crucial in organic synthesis.[1] The core of their functionality lies in the electron-deficient p-orbital of the boron atom, which governs their reactivity and diverse applications.

Substituents on the phenyl ring play a critical role in modulating the electronic properties and, consequently, the reactivity of the boronic acid moiety. Electron-withdrawing groups enhance the Lewis acidity of the boron atom, influencing its binding affinity with nucleophiles, while electron-donating groups have the opposite effect. This tunability is a key aspect of their widespread utility.

Foundational Principles: Synthesis and Purification

The preparation of substituted phenylboronic acids is well-established, with several reliable synthetic routes available to chemists.[3] The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Key Synthetic Methodologies

A prevalent method for synthesizing phenylboronic acids involves the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.[1][2][4] This approach is highly versatile and accommodates a wide range of substituents on the phenyl ring.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Slowly add a solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-methoxyphenylboronic acid.

Other synthetic strategies include the reaction of organolithium compounds with borate esters, palladium-catalyzed coupling of aryl halides or triflates with diboronyl reagents, and direct C-H borylation of aromatic rings using iridium or rhodium catalysts.[1][3][4]

Purification Strategies

Purification of phenylboronic acids is crucial to remove organoboron byproducts. Recrystallization is the most common method. In some cases, a mild acid wash can be employed to hydrolyze any boronic anhydrides (boroxines) that may have formed.

Mechanism of Action: The Boronic Acid-Diol Interaction

A hallmark of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[4] This interaction is pH-dependent and forms the basis for many of their applications in sensing and drug delivery.

The binding affinity is influenced by several factors, including the pKa of the boronic acid, the pKa and stereochemistry of the diol, and the pH of the medium.[5][6] The formation of the boronate ester is a two-step process, with the initial binding of the diol to the boron atom often being the rate-determining step.[7]

Caption: Workflow for a phenylboronic acid-based electrochemical glucose sensor.

Other Analytes

Beyond glucose, PBA-based sensors have been developed for other biologically relevant molecules containing diol functionalities, such as dopamine and glycated hemoglobin. [8][9]

Indispensable Tools in Organic Synthesis

Substituted phenylboronic acids are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between a phenylboronic acid and an organohalide. [2][4]It is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials. [2][10]The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with the organohalide. |

| Transmetalation | The organic group is transferred from the boron atom to the palladium center. |

| Reductive Elimination | The two organic groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. |

Other Synthetic Applications

Phenylboronic acids also participate in other important transformations, including Heck-type cross-coupling reactions with alkenes and alkynes, and Chan-Evans-Lam coupling for the formation of carbon-heteroatom bonds. [4][11]They can also serve as catalysts for reactions like the Biginelli and Hantzsch multicomponent condensations. [12]

Therapeutic and Drug Development Frontiers

The unique chemical properties of substituted phenylboronic acids have propelled their exploration in drug development, with applications ranging from targeted drug delivery to enzyme inhibition. [3]

Targeted Drug Delivery

The ability of PBAs to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, makes them promising targeting ligands for anticancer therapies. [13][14]PBA-functionalized nanoparticles can be used to deliver chemotherapeutic agents specifically to tumor sites, enhancing efficacy and reducing systemic toxicity. [13][15]Phenylboronic acid-conjugated chitosan has also shown potential for tumor targeting and as a glucose-sensitive polymer for self-regulated insulin release. [16]

Enzyme Inhibition

Boronic acids are effective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases. [17][18][19]The boron atom can form a stable tetrahedral intermediate with active site residues, mimicking the transition state of the enzymatic reaction. [20][21]This has led to the development of boronic acid-containing drugs, such as Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. [17][19]

Caption: Mechanism of enzyme inhibition by a phenylboronic acid-based inhibitor.

Future Perspectives and Conclusion

The field of substituted phenylboronic acids continues to evolve, with ongoing research focused on the design of novel PBA derivatives with enhanced binding affinities and selectivities. The development of "smart" materials that respond to specific biological stimuli, such as changes in glucose or reactive oxygen species levels, holds immense promise for personalized medicine. [15]Furthermore, the exploration of new catalytic applications and the design of next-generation boronic acid-based therapeutics are active areas of investigation.

References

-

Couto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(21), 6549. [Link]

-

Uera, K., et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 7(4), 705-722. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

- Lork, E., et al. (2003). Process for the preparation of substituted phenylboronic acids.

-

Barrett, A. G. M., & Crimmin, M. R. (2009). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

-

Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2635–2645. [Link]

-

Hudson, D. D., et al. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Chemistry Central Journal, 9, 60. [Link]

-

Fossey, J. S., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 60. [Link]

-

Adhikari, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18353–18360. [Link]

-

Li, X., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Archives of Pharmacal Research, 37(9), 1115-1126. [Link]

-

Wang, Y., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Drug Targeting, 31(3), 221-236. [Link]

-

Yamamoto, H., et al. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules, 20(5), 8434-8459. [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

-

Monajemi, H., et al. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances, 4(21), 10505-10513. [Link]

-

Hujer, A. M., et al. (2015). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 20(11), 19896-19910. [Link]

-

Amato, V., et al. (2014). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer. [Link]

-

Powers, R. A., & Caselli, E. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(14), 1682-1694. [Link]

-

Wang, C., et al. (2013). A novel electrochemical sensor for the simple and sensitive determination of three kinds of saccharide. Sensors and Actuators B: Chemical, 185, 439-445. [Link]

-

Wang, J., et al. (2021). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Biomacromolecules, 22(12), 5122–5133. [Link]

-

Powers, R. A., & Caselli, E. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(14), 1682-1694. [Link]

-

da Silva, J. B. P., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 125-133. [Link]

-

Ni, M., et al. (2012). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. ResearchGate. [Link]

-

Roberts, E., et al. (2018). Internal and External Catalysis in Boronic Ester Networks. ACS Central Science, 4(11), 1545-1554. [Link]

-

Ishihara, K., et al. (2013). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis, 3(5), 877-888. [Link]

-

Bethel, C. R., et al. (2011). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 55(8), 3693-3700. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. japsonline.com [japsonline.com]

- 17. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling | MDPI [mdpi.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

A Technical Guide to the Safe Handling of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Chemist's Perspective

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While specific toxicological data for this compound is sparse, the boronic acid functional group and the halogenated aromatic ring necessitate careful handling.[1] Phenylboronic acids, in general, are known to be irritants and are often hygroscopic and sensitive to atmospheric conditions.[7][8][9] The primary hazards associated with this compound are anticipated to be oral toxicity, skin and eye irritation, and potential respiratory irritation.[7][10][11][12][13][14] Furthermore, its utility in catalysis implies a reactivity that warrants respect. This guide provides a detailed protocol for its safe storage, handling, and disposal, emphasizing the exclusion of air and moisture to maintain chemical integrity and ensure operator safety.

Hazard Identification and Risk Assessment

Based on analogous compounds, a qualitative risk assessment points to the following potential hazards.

Anticipated GHS Hazard Classification (Based on Analogs)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][9][10][14] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[11][12][13] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[11][12][13][15] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[11][12] |

Causality Behind the Hazards:

-

Oral Toxicity: Boronic acids can interfere with biological processes. The "harmful if swallowed" classification is common for this class of compounds.[7][9][10][14]

-

Irritation: The acidic nature of the boronic acid moiety and the reactivity of the molecule can lead to irritation upon contact with skin, eyes, or the respiratory tract.[11][12][13]

-

Air and Moisture Sensitivity: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) or other degradation pathways upon exposure to air and moisture, which can alter their reactivity and potentially introduce new hazards.[7]

First Aid Measures: A Proactive Response Plan

Immediate and appropriate first aid is critical. All laboratory personnel handling this compound should be familiar with these procedures and the location of safety equipment.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][11][15][16] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][11][16] If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air.[7][16] If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[7][16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][10] If the person is conscious, have them drink plenty of water.[7] Seek immediate medical attention.[7][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, combining engineering controls with appropriate PPE.

Engineering Controls

-

Fume Hood: All manipulations of solid 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Inert Atmosphere: Due to its likely air and moisture sensitivity, handling should ideally be conducted in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).[2][4] This preserves the integrity of the compound and prevents the formation of potentially hazardous byproducts.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Hand Protection: Wear nitrile or neoprene gloves.[10][11] Gloves must be inspected before use and disposed of properly after handling.[10][11] Use proper glove removal technique to avoid skin contact.[11]

-

Skin and Body Protection: A laboratory coat is mandatory.[16] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Handling and Storage: Preserving Integrity, Ensuring Safety

The key to safely managing 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is meticulous attention to its storage and handling, with a primary focus on excluding air and moisture.[5][7]

Storage

-

Atmosphere: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, it is highly recommended to store under an inert atmosphere (nitrogen or argon).[7]

-

Temperature: Refrigeration may be recommended to maintain long-term stability.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Container: The original supplier packaging, such as Sure/Seal™ bottles, is designed for air-sensitive reagents and should be used whenever possible.[3][4][6]

Handling Protocol for Air-Sensitive Boronic Acids

This protocol outlines the standard procedure for transferring the solid reagent using inert atmosphere techniques.

Objective: To accurately weigh and transfer 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid from its storage container to a reaction vessel without exposure to the atmosphere.

Methodology:

-

Glassware Preparation: Ensure all glassware (reaction flask, spatulas, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[3][4]

-

Inert Atmosphere Setup: The transfer should be conducted inside a glovebox or on a Schlenk line connected to a source of dry nitrogen or argon.

-

Reagent Equilibration: Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

-

Inert Gas Purge: If using a Schlenk line, evacuate and backfill the reaction flask with inert gas at least three times.

-

Transfer: Under a positive pressure of inert gas, quickly transfer the desired amount of the solid to the reaction vessel.

-

Sealing: Immediately seal the reaction vessel and the reagent container. Replace the cap on the reagent bottle securely.

-

Cleanup: Clean any spills promptly. Decontaminate spatulas and other equipment before removing them from the controlled atmosphere.

Workflow for Handling Air-Sensitive Solid Reagent

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. web.mit.edu [web.mit.edu]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sarponggroup.com [sarponggroup.com]

An In-depth Technical Guide to 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic Acid for Advanced Drug Discovery

This guide provides an in-depth technical overview of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control, and critical applications in the synthesis of complex molecules, particularly within the framework of modern pharmacology.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Substituted phenylboronic acids are a cornerstone of this effort, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These reactions are fundamental to the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of approved drugs and clinical candidates.[2]

The subject of this guide, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, presents a unique combination of structural features: a chloro substituent, a pyrrolidine moiety, and the reactive boronic acid group. The pyrrolidine ring is a common scaffold in many biologically active compounds, offering advantages in molecular conformation and influencing pharmacological efficacy.[3] The chloro group, a bioisostere for other functional groups, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[1] This strategic combination makes this particular boronic acid a valuable asset in the synthesis of novel therapeutics, particularly in the areas of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][4]

Commercial Availability and Physicochemical Properties

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is commercially available from a variety of chemical suppliers.[1] Its availability in various quantities facilitates its use from early-stage discovery chemistry to larger-scale synthesis campaigns.

Table 1: Physicochemical Properties of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid [1]

| Property | Value |

| CAS Number | 1402238-28-1 |

| Molecular Formula | C₁₀H₁₃BClNO₂ |

| Molecular Weight | 225.48 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | Commonly available in purities of ≥95% |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. |

Synthesis and Quality Control

While commercially available, understanding the synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is crucial for assessing potential impurities and for custom synthesis needs. A plausible and efficient synthetic route involves a lithium-halogen exchange of a suitable precursor followed by borylation.

Proposed Synthesis Pathway

A logical synthetic approach commences with the readily accessible 1-bromo-3,5-dichlorobenzene. Nucleophilic aromatic substitution with pyrrolidine, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, yields the desired product.

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Application of Novel Boronic Acid Derivatives

Introduction: The Ascendance of Boron in Modern Medicinal Chemistry

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived as potentially toxic or unstable. This perspective has been thoroughly demystified, catalyzed by the landmark approval and clinical success of Bortezomib (Velcade®), a dipeptidyl boronic acid, for treating multiple myeloma.[1][2][3] This pivotal moment ignited a surge of interest, leading to the development of other FDA-approved boronic acid drugs like ixazomib (for multiple myeloma) and vaborbactam (a β-lactamase inhibitor).[2][4][5]

The unique utility of boronic acids stems from the distinct physicochemical properties of the boronic acid moiety [-B(OH)₂]. Boron's empty p-orbital confers Lewis acidity, enabling it to form reversible, yet stable, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine or threonine residues in enzyme active sites.[6] This interaction allows boronic acids to act as exceptional transition-state analogs, mimicking the tetrahedral high-energy intermediates formed during enzymatic reactions like peptide or β-lactam hydrolysis.[7][8][9][10] This guide provides an in-depth exploration of the modern pipeline for discovering and developing novel boronic acid derivatives, from advanced synthetic strategies to target engagement and therapeutic application.

Part 1: Foundational Synthesis of Boronic Acid Scaffolds

The ability to synthesize a diverse array of boronic acid derivatives is the bedrock of their exploration in drug discovery. While classical methods exist, modern catalytic chemistry has revolutionized access to this privileged chemical class.

Causality in Synthetic Route Selection

The choice of synthetic strategy is dictated by the desired complexity, the availability of starting materials, and the need for functional group tolerance, especially in later-stage diversification. Early methods involving the electrophilic trapping of Grignard or organolithium reagents with borate esters were foundational but often suffered from low temperatures and limited substrate scope.[11][12] Modern cross-coupling reactions provide superior efficiency, milder conditions, and broader applicability.[6]

Modern Synthetic Methodologies

-

Miyaura Borylation: This palladium-catalyzed reaction is a cornerstone technique for synthesizing aryl and vinyl boronic esters from the corresponding halides or triflates using a diboron reagent. Its high functional group tolerance makes it invaluable for complex molecule synthesis.[12]

-

C-H Borylation: A more recent innovation, iridium- or rhodium-catalyzed C-H borylation allows for the direct conversion of a C-H bond to a C-B bond. This method is exceptionally atom-economical and enables the functionalization of previously inaccessible positions on a molecule, opening new avenues for scaffold design.[11]

-

Decarboxylative Borylation: This novel technique transforms abundant and structurally diverse carboxylic acids into boronic acids. By using a simple nickel catalyst, this method replaces a carbon atom with a boron atom, dramatically expanding the pool of potential starting materials for drug discovery programs.[13]

Caption: Key synthetic routes to boronic acid derivatives.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

This protocol describes a general procedure for the synthesis of an aryl boronate ester from an aryl bromide.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the aryl bromide) via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aryl boronate ester.

-

Hydrolysis (Optional): The resulting boronate ester can be hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.

Part 2: The Covalent-Reversible Mechanism of Target Inhibition

A deep understanding of the mechanism of action is paramount for the rational design of potent and selective inhibitors. The power of boronic acids lies in their ability to mimic the transition state of enzyme-catalyzed reactions.

The Chemistry of Inhibition

The boron atom in a boronic acid is sp² hybridized with a trigonal planar geometry. Upon entering an enzyme's active site, it can readily accept a lone pair of electrons from a key nucleophilic residue (e.g., the hydroxyl group of Serine or Threonine).[8][9] This interaction causes the boron to re-hybridize to a tetrahedral sp³ state, forming a stable boronate adduct. This tetrahedral complex is a mimic of the high-energy intermediate formed during substrate hydrolysis, effectively locking the enzyme in an inhibited state.[7][10] The covalent nature of this bond contributes significantly to high binding affinity, while its reversibility can be favorable for pharmacokinetics and reducing off-target effects.[8]

Caption: Boronic acid inhibiting the proteasome via a tetrahedral adduct.

Key Therapeutic Targets

-

The Proteasome: Cancer cells, particularly those in multiple myeloma, are highly dependent on the proteasome for degrading misfolded proteins. Dipeptidyl boronic acids like bortezomib are designed to fit into the proteasome's active site, where the boron atom forms a covalent adduct with the catalytic N-terminal threonine residue.[4][14] This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis.[3][15]

-

Bacterial β-Lactamases: A primary mechanism of antibiotic resistance is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Boronic acids, including cyclic derivatives like vaborbactam, act as potent inhibitors of serine β-lactamases (Classes A and C).[7][8][16] They bind to the active site serine, protecting the antibiotic and restoring its efficacy.[17]

Part 3: Case Study - Discovery Workflow for a Novel β-Lactamase Inhibitor

This workflow illustrates the logical progression from an initial concept to a characterized lead compound, grounded in the principles of medicinal chemistry.

Caption: A typical workflow for discovering a boronic acid-based inhibitor.

Step 1: Target Identification and Fragment Screening

-

The Problem: The rise of bacteria expressing Class C β-lactamases (e.g., AmpC) renders many cephalosporin antibiotics ineffective.[7]

-

The Rationale: Boronic acids are known transition-state analog inhibitors of serine hydrolases and represent a promising non-β-lactam scaffold to overcome resistance.[8][16]

-

The Experiment: A library of small, structurally simple boronic acid "fragments" is screened against purified AmpC enzyme to identify initial "hits" with weak binding affinity (micromolar range).

Step 2: Hit-to-Lead Optimization via SAR

The initial hits lack the potency required for a therapeutic agent. The next phase involves synthetic elaboration of the fragment scaffold to improve binding affinity by making additional favorable interactions within the enzyme's active site. Structure-Activity Relationship (SAR) studies guide this process.

Table 1: Illustrative SAR for a Hypothetical Phenylboronic Acid Scaffold Against AmpC

| Compound ID | R1-Group (para-position) | R2-Group (meta-position) | Inhibition Constant (Kᵢ) vs. AmpC | Rationale for Change |

| Hit-1 | -H | -H | 25 µM | Initial fragment hit. |

| LEAD-2 | -COOH | -H | 2.5 µM | Carboxylate mimics the C3/C4 carboxylate of cephalosporins, interacting with key active site residues. |

| LEAD-3 | -COOH | -CONH₂ | 750 nM | Amide group adds a hydrogen bond donor/acceptor, potentially interacting with an asparagine residue. |

| LEAD-4 | -COOH | -SO₂NH₂ | 85 nM | Sulfonamide provides stronger hydrogen bonding interactions and improved geometry compared to the simple amide.[16] |

Step 3: In-Depth In Vitro Characterization

Once a potent lead compound is identified, its biological activity must be rigorously validated.

Experimental Protocol: Enzyme Inhibition Assay (Kᵢ Determination)

-

Principle: The rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by β-lactamase is measured spectrophotometrically in the presence of varying concentrations of the inhibitor.

-

Materials: Purified β-lactamase, nitrocefin substrate solution, boronic acid inhibitor stock solution (in DMSO), assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Procedure: a. In a 96-well plate, add increasing concentrations of the inhibitor to multiple wells. Include control wells with no inhibitor. b. Add a fixed concentration of the enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the nitrocefin substrate. d. Immediately measure the increase in absorbance at 486 nm over time using a plate reader.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the data using appropriate models (e.g., Michaelis-Menten, Cheng-Prusoff equation) to calculate the inhibition constant (Kᵢ). A low Kᵢ value signifies a potent inhibitor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Principle: This assay determines the lowest concentration of an antibiotic, in combination with the β-lactamase inhibitor, required to prevent visible bacterial growth.

-

Materials: Bacterial strain expressing the target β-lactamase, Mueller-Hinton broth, β-lactam antibiotic (e.g., ceftazidime), boronic acid inhibitor, 96-well plates.

-

Procedure: a. Prepare a 2-fold serial dilution of the antibiotic across the columns of the 96-well plate. b. Add a fixed, sub-lethal concentration of the boronic acid inhibitor to all wells (except for the antibiotic-only control). c. Inoculate each well with a standardized suspension of the bacteria. d. Incubate the plate at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest antibiotic concentration in a well with no visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor (e.g., an 8-fold or greater decrease) demonstrates that the compound successfully rescues antibiotic activity in a cellular context.[16]

Part 4: The Expanding Frontier of Boronic Acid Applications

The versatility of the boronic acid moiety extends far beyond enzyme inhibition, with researchers continually uncovering novel applications.

-

Targeted Cancer Therapy and Prodrugs: The ability of boronic acids to form reversible esters with diols is being exploited to target glycoproteins that are overexpressed on cancer cell surfaces, such as sialic acids.[15] Furthermore, boronate esters can be designed as prodrugs that are stable in circulation but are cleaved by the high levels of reactive oxygen species (ROS) within the tumor microenvironment, releasing a cytotoxic agent directly at the site of action.[18][19][20]

-

Neurodegenerative Diseases: Emerging research suggests that certain boronic acid derivatives may possess neuroprotective properties.[21] Studies in models of Alzheimer's disease have indicated that specific compounds can reduce the aggregation of amyloid-β plaques and decrease neuroinflammation, presenting a potential new therapeutic avenue for this devastating condition.[22][23]

Challenges and Future Outlook

Despite the successes, challenges remain. A key metabolic liability for some boronic acids is oxidative deboronation, where the C-B bond is cleaved in vivo, inactivating the drug.[24][25] Future research will focus on designing metabolically robust scaffolds and improving selectivity to minimize off-target interactions. The unique chemistry of boron ensures that boronic acid derivatives will remain a dynamic and fruitful area of research, with the potential to deliver next-generation therapeutics for a wide range of diseases.

References

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). MDPI. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. (n.d.). ACS Publications. Retrieved from [Link]

-

Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Current Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. (2013). PubMed. Retrieved from [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. Retrieved from [Link]

-

The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. (2020). Frontiers. Retrieved from [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. (1998). PubMed. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

-

The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Pharma Focus Asia. Retrieved from [Link]

-

Crystal structure of the boronic acid based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. (n.d.). European Molecular Biology Laboratory (EMBL). Retrieved from [Link]

-

Proteasome inhibitor, bortezomib, for myeloma and lymphoma. (2007). PubMed. Retrieved from [Link]

-

Synthesis of biologically active boron-containing compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. Retrieved from [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

General synthetic route for the synthesis of boronic acids 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties. (n.d.). PubMed Central. Retrieved from [Link]

-

Boron-containing compounds on neurons: Actions and potential applications for treating neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and discovery of boronic acid drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Not all boronic acids with a five-membered cycle induce tremor, neuronal damage and decreased dopamine. (2017). PubMed. Retrieved from [Link]

-

Ameliorative Properties of Boronic Compounds in In Vitro and In Vivo Models of Alzheimer's Disease. (2020). Eckerd College Digital Repository. Retrieved from [Link]

-

Therapeutic Efficacy of Boric Acid Treatment on Brain Tissue and Cognitive Functions in Rats with Experimental Alzheimer's Disease. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Proteasome inhibitor, bortezomib, for myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. hasyweb.desy.de [hasyweb.desy.de]

- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]

- 18. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Portal [ecscholar.eckerd.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Palladium Catalysts for Reactions of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: Principles and Protocols

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of palladium catalysts in cross-coupling reactions involving 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid. This key building block is of significant interest in pharmaceutical and materials science research, primarily for its role in synthesizing complex molecular architectures via the Suzuki-Miyaura reaction. The presence of an electron-rich pyrrolidine group and a challenging aryl chloride moiety necessitates a carefully considered approach to catalyst and ligand selection. This document elucidates the underlying mechanistic principles, offers guidance on selecting optimal catalytic systems, and presents robust, step-by-step protocols for successful implementation in a laboratory setting.

Introduction: The Strategic Importance of the Substrate

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid (CAS No: 1402238-28-1) is a bifunctional reagent increasingly utilized in the synthesis of high-value compounds.[1][2] Its structure is strategically designed for sequential functionalization, making it a valuable intermediate in drug discovery and materials science.[3][4] The boronic acid group serves as a handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5]

The primary challenge in reactions involving this substrate lies in the reactivity of the C-Cl bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the catalytic cycle.[6][7][8] Therefore, successful coupling requires advanced catalytic systems capable of overcoming this high activation barrier. This guide focuses on equipping researchers with the knowledge to select and apply these systems effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forging a C-C bond between an organoboron species and an organic halide.[9][10] The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][11][12] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6][12] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][11][12]

Catalyst System Selection: Overcoming the Aryl Chloride Challenge

The choice of palladium source and, more critically, the supporting ligand is the single most important factor for the successful coupling of substrates bearing an aryl chloride. Simple catalysts like Pd(PPh₃)₄, which are effective for aryl iodides and bromides, are generally unreactive with electron-neutral or electron-rich aryl chlorides.[7]

The Role of Ligands

Ligands are not passive spectators; they actively control the catalyst's properties.[7][13] For aryl chloride activation, ligands must be:

-

Electron-Rich: This increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the strong C-Cl bond.[7]

-

Sterically Bulky: Large, bulky ligands facilitate the final reductive elimination step and help maintain a coordinatively unsaturated, catalytically active species in solution.[5][7]

Modern biaryl phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the premier choices for these challenging transformations.[7][14][15]

Recommended Catalyst Systems

For reactions with 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid, we recommend using preformed palladium precatalysts or generating the catalyst in situ with advanced ligands. Precatalysts offer improved air stability and generate the active Pd(0) species reliably and rapidly under basic conditions.[16]